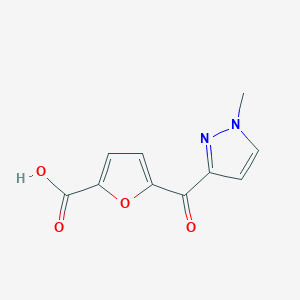
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a methoxybenzoyl group and a carbonitrile group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-methoxybenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure and functional groups. For example, the methoxybenzoyl group may interact with enzymes or receptors, while the carbonitrile group may participate in hydrogen bonding or other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanotetrahydropyran: A simpler analog with a similar tetrahydropyran ring and a carbonitrile group.
Tetrahydro-2H-pyran-4-carbonitrile: Another analog with a similar structure but lacking the methoxybenzoyl group.
Uniqueness
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the methoxybenzoyl and carbonitrile groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
4-(4-methoxybenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c1-17-12-4-2-11(3-5-12)13(16)14(10-15)6-8-18-9-7-14/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
BVCMKZNKUPQVPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)

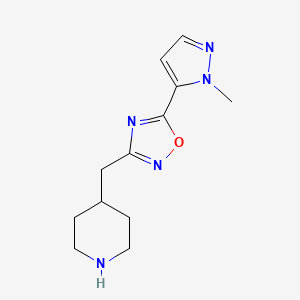
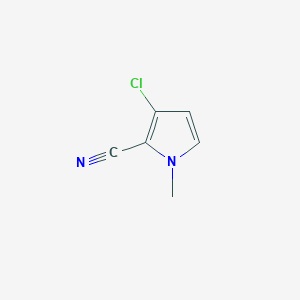


![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)
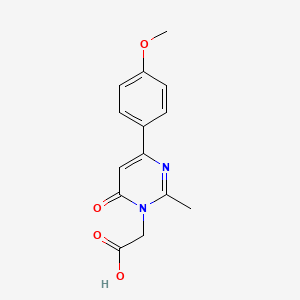
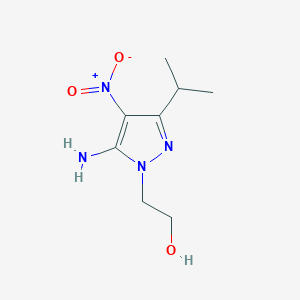
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)
![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)
